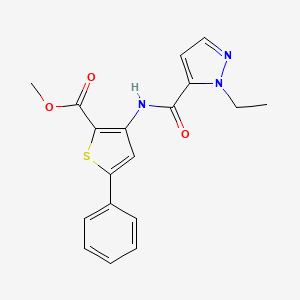

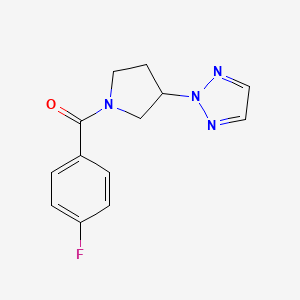

3-((4-fluorophenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-fluorophenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide, commonly known as AZD-8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine protein kinase that plays a crucial role in the regulation of cell growth and proliferation. The dysregulation of mTOR signaling has been implicated in the development of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Protease Inhibition

The compound has been studied for its role in inhibiting serine, cysteine, and threonine proteases. Such inhibitors have applications in studying enzyme mechanisms, therapeutic agent development, and disease treatment research (Powers et al., 2002).

Kinase Inhibition

Research on similar structures has led to the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating the potential of such compounds in cancer therapy (Schroeder et al., 2009).

Reaction Mechanisms

Studies have explored the reactions of azetidine-containing compounds with sulfenyl and sulfinyl chlorides, leading to the formation of sulfenamides and sulfinamides, which possess an azetidine ring. These reactions provide insights into synthetic strategies for developing novel chemical entities (Mlostoń et al., 2008).

Ion Uptake and Release in Plants

Azetidine-2-carboxylic acid, a related compound, has been used to investigate the relationship between protein synthesis and ion transport in plants, offering a window into understanding how structural analogs might affect biological systems (Pitman et al., 1977).

Antibacterial and Antifungal Activities

Pyrimidine-azetidinone analogs have been synthesized and evaluated for their antimicrobial and antitubercular activities, highlighting the compound's potential in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Enzyme Inhibition for Tuberculosis Treatment

Sulfonamides incorporating the compound's motifs have shown effectiveness as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, indicating their potential in developing treatments for tuberculosis with a novel mechanism of action (Ceruso et al., 2014).

Antiproliferative Activities

Research on pyrazole-sulfonamide derivatives has demonstrated significant antiproliferative activities against certain cancer cell lines, suggesting the compound's relevance in cancer research (Mert et al., 2014).

Fluorescent Chemosensor Development

A phenoxazine-based fluorescent chemosensor capable of detecting Cd2+ and CN− ions has been developed, illustrating the compound's utility in environmental monitoring and bio-imaging applications (Ravichandiran et al., 2020).

properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-(3-phenylpropyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c20-16-8-10-17(11-9-16)26(24,25)18-13-22(14-18)19(23)21-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQIRTAGNIJLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)

![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2876716.png)

![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)

![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)

![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)